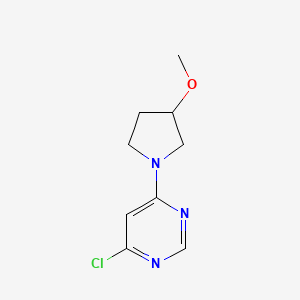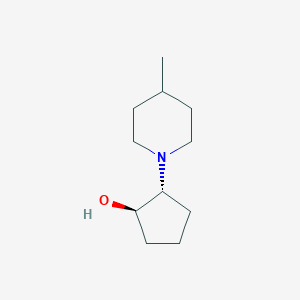
4-Chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine
Übersicht
Beschreibung
“4-Chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine” is a pyrimidine derivative with a molecular weight of 183.64 . It is a powder at room temperature . The IUPAC name for this compound is 4-chloro-6-(1-pyrrolidinyl)pyrimidine .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “this compound”, can be achieved through various methods . One common approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also contributes to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
Pyrimidines, including “this compound”, can undergo various chemical reactions . For instance, they can inhibit the expression and activities of certain vital inflammatory mediators .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 96-98 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Non-Covalent Interaction Studies
One research avenue involves investigations into the non-covalent interactions of pyrimidine derivatives. For instance, a study focused on the synthesis and characterization of 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas, examining their intramolecular non-covalent interactions, including hydrogen bonds and van der Waals interactions. These interactions are crucial for understanding molecular recognition and assembly processes, which have implications in drug design and material science (Zhang et al., 2018).
Anticancer Drug Synthesis
Another significant application is in the synthesis of intermediates for small molecule anticancer drugs. Research has developed rapid and high-yield synthetic methods for compounds like 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, highlighting the role of chloro and methoxypyrimidine derivatives in constructing anticancer agents (Zhang et al., 2019).
Nonlinear Optical Materials
Pyrimidine derivatives also find applications in the field of nonlinear optics (NLO). A study exploring the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives underscores their potential in NLO applications, which are critical for developing new photonic and electronic materials (Hussain et al., 2020).
Antifungal Activity
Furthermore, the antifungal effects of certain 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives have been investigated, demonstrating their potential as antifungal agents against specific types of fungi, which could lead to the development of new antifungal medications (Jafar et al., 2017).
Heterocyclic Compound Synthesis
The chemical versatility of pyrimidine derivatives extends to the synthesis of novel heterocyclic compounds, which are essential scaffolds in many pharmaceutical agents. A notable example includes the facile synthesis of 2-(2-arylpyrrolidin-1-yl)pyrimidines, showcasing a method that could be applied in the development of drugs targeting various biological pathways (Gazizov et al., 2015).
Wirkmechanismus
The mechanism of action of pyrimidines is often associated with their inhibitory response against the expression and activities of certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Safety and Hazards
The safety information for “4-Chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
The future directions in the research of pyrimidine derivatives, including “4-Chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine”, could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the influence of steric factors on biological activity and investigating the structure–activity relationship (SAR) of the studied compounds .
Eigenschaften
IUPAC Name |
4-chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-14-7-2-3-13(5-7)9-4-8(10)11-6-12-9/h4,6-7H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFIJYRJZVCLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474455.png)
![(1R,2R)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474456.png)
![(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol](/img/structure/B1474457.png)

![Ethyl 5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B1474461.png)







![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carboxylic acid](/img/structure/B1474476.png)
![(1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474478.png)
